N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride is a complex organic compound that features a thiazole ring, a fluorine atom, a morpholine group, and a tosylacetamide moiety. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzo[d]thiazole-2-amine and 3-morpholinopropylamine.
Reaction Steps: The amine groups are reacted with tosyl chloride to form the tosylacetamide derivative.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions and at room temperature.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature, pressure, and reagent addition rates.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Fluorinated derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its anti-inflammatory, antimicrobial, and anticancer properties. Industry: It can be used in the production of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide: This compound shares the benzo[d]thiazole core but has a different substituent pattern.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the main compound but with variations in the amide and morpholine groups.
Uniqueness: The presence of the tosylacetamide group and the specific fluorine substitution on the thiazole ring make this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c1-17-6-8-18(9-7-17)33(29,30)16-21(28)27(11-3-10-26-12-14-31-15-13-26)23-25-22-19(24)4-2-5-20(22)32-23;/h2,4-9H,3,10-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYWLMGOCNPMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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